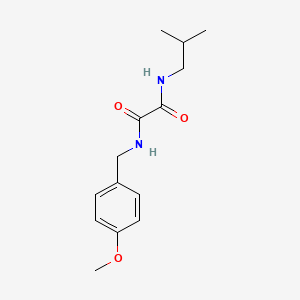![molecular formula C14H18N2O3 B5034099 N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as DVE-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DVE-1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK signaling pathways. This compound has also been shown to modulate the activity of transcription factors, such as STAT3 and HIF-1α, which are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, this compound has been shown to inhibit viral replication in vitro. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One direction is to further investigate its mechanism of action to better understand how it exerts its anti-inflammatory, anti-cancer, and anti-viral effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of inflammatory diseases, cancer, and viral infections.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(vinyloxy)ethylamine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination process, resulting in the formation of this compound with a yield of 75%. The purity of the synthesized this compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell growth. Additionally, this compound has been shown to have anti-viral properties by inhibiting viral replication.
Propiedades
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-8-7-15-13(17)14(18)16-12-6-5-10(2)9-11(12)3/h4-6,9H,1,7-8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLIHOJEOYBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol](/img/structure/B5034017.png)
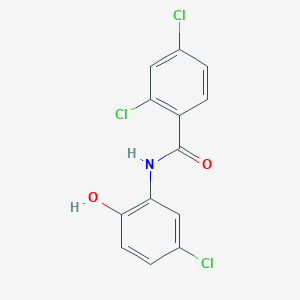
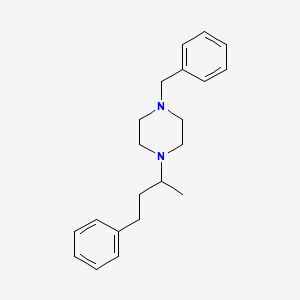
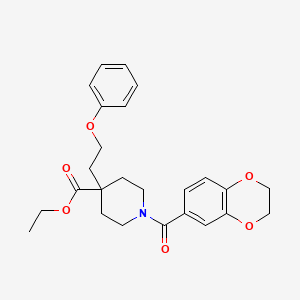
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)
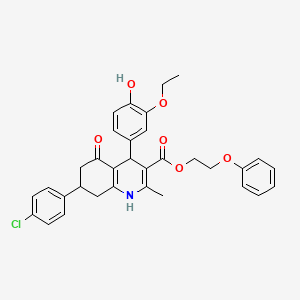


![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
